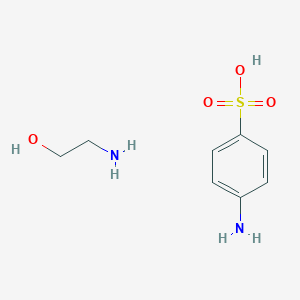
4-aminobenzenesulfonic acid; 2-aminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-aminobenzenesulfonic acid; 2-aminoethanol is a chemical compound formed by the combination of sulfanilic acid and 2-aminoethanol in a 1:1 molar ratio. Sulfanilic acid is an aromatic amine derived from aniline, while 2-aminoethanol, also known as ethanolamine, is an organic chemical compound that contains both amine and alcohol functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilic acid, compd. with 2-aminoethanol (1:1) typically involves the reaction of sulfanilic acid with 2-aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, where sulfanilic acid is dissolved in water and 2-aminoethanol is added slowly with constant stirring. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the compound. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of sulfanilic acid, compd. with 2-aminoethanol (1:1) follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-aminobenzenesulfonic acid; 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group in sulfanilic acid to an amine group.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the amino or hydroxyl groups.
Scientific Research Applications
4-aminobenzenesulfonic acid; 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfanilic acid, compd. with 2-aminoethanol (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pairs. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-aminobenzenesulfonic acid; 2-aminoethanol can be compared with other similar compounds, such as:
Sulfanilic acid, compd. with 2-amino-2-methyl-1-propanol (11): Similar in structure but with a different amine component.
Sulfanilic acid, compd. with 2-amino-2-hydroxymethyl-1,3-propanediol (11): Contains an additional hydroxyl group, leading to different chemical properties.
Sulfanilic acid, compd. with 2-amino-2-ethyl-1,3-propanediol (11): Has an ethyl group, which affects its reactivity and applications.
The uniqueness of sulfanilic acid, compd. with 2-aminoethanol (1:1) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
15730-83-3 |
|---|---|
Molecular Formula |
C8H14N2O4S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-aminobenzenesulfonic acid;2-aminoethanol |
InChI |
InChI=1S/C6H7NO3S.C2H7NO/c7-5-1-3-6(4-2-5)11(8,9)10;3-1-2-4/h1-4H,7H2,(H,8,9,10);4H,1-3H2 |
InChI Key |
HGHYGRYUGKKTPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N |
Key on ui other cas no. |
15730-83-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


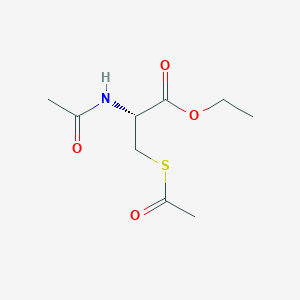

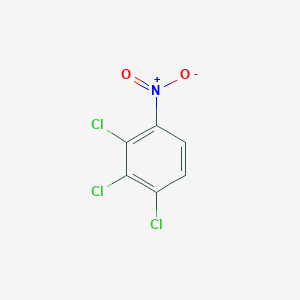
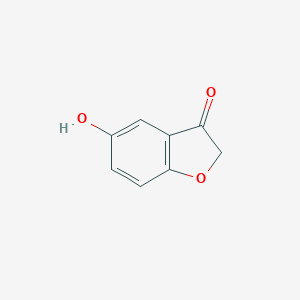
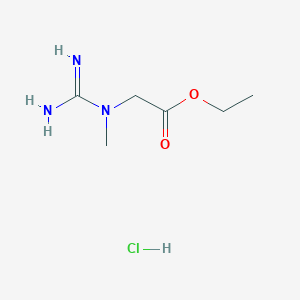
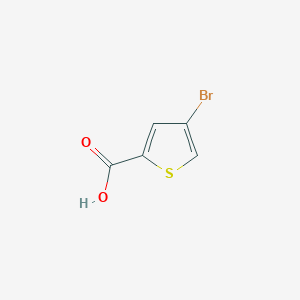
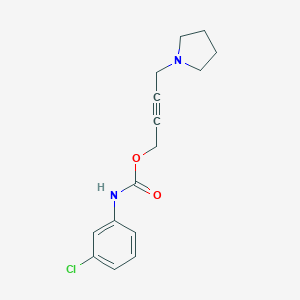
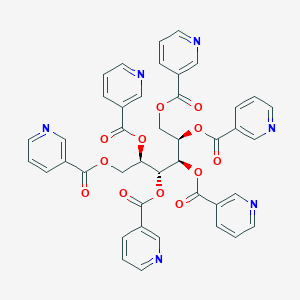
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)
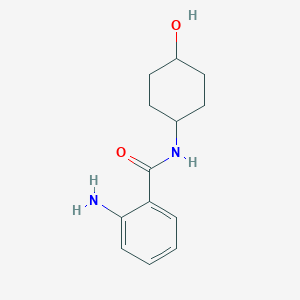
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)
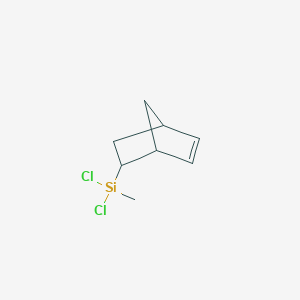

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
